molecular formula C11H16BrNS B13212641 N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine

N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine

Cat. No.: B13212641
M. Wt: 274.22 g/mol
InChI Key: POETXSOGKBDRGT-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine is a synthetic organic compound featuring a cyclohexanamine moiety linked via a methylene bridge to a 4-bromothiophene aromatic heterocycle. The thiophene ring, a five-membered aromatic system containing sulfur, is substituted with a bromine atom at the 4-position.

Properties

Molecular Formula

C11H16BrNS

Molecular Weight

274.22 g/mol

IUPAC Name

N-[(4-bromothiophen-3-yl)methyl]cyclohexanamine

InChI

InChI=1S/C11H16BrNS/c12-11-8-14-7-9(11)6-13-10-4-2-1-3-5-10/h7-8,10,13H,1-6H2

InChI Key

POETXSOGKBDRGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CSC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to introduce the cyclohexanamine moiety. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the bromine atom or the amine group.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring

    Reduction: Reduced forms of the compound with the bromine atom or amine group modified

    Substitution: Substituted thiophene derivatives with various functional groups

Scientific Research Applications

Chemistry: N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine is used as a building block in organic synthesis. Its brominated thiophene ring makes it a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to be used in the design of novel bioactive compounds.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Researchers investigate its potential pharmacological properties and its ability to interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its brominated thiophene ring imparts desirable electronic properties to these materials.

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the cyclohexanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine with structurally related compounds, focusing on aromatic core variations, substituent effects, and biological implications.

Aromatic Core Modifications

Compound Name Aromatic System Substituent(s) Molecular Weight (g/mol) Key Structural Features
This compound Thiophene 4-Br ~274.22 Sulfur heterocycle; moderate planarity
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) Indole 5-Cl ~262.75 Planar fused benzene-pyrrole system
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine Benzene 4-Br, 3-F 286.18 Halogenated benzene; high lipophilicity
  • Electronic Effects : The thiophene’s sulfur atom introduces electron-withdrawing conjugation, reducing electron density compared to indole (electron-rich due to the pyrrole nitrogen). This difference may alter binding affinity in biological systems.
  • Thiophene’s reduced planarity might limit such interactions but improve metabolic stability .

Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine in 5b) may enhance membrane permeability but reduce solubility.
  • Positional Isomerism : In 5b, the chlorine at the indole’s 5-position contrasts with the bromine at thiophene’s 4-position. Substituent placement influences steric hindrance and electronic distribution, affecting reactivity and target engagement .

Physicochemical and Spectral Properties

  • NMR Profiles :
    • Thiophene Derivatives : Protons on the thiophene ring typically resonate between 6.5–7.5 ppm (¹H NMR), influenced by bromine’s electronegativity.
    • Indole Derivatives : Indole protons (e.g., 5b) show distinct signals at ~8.6 ppm (NH) and 6.7–7.4 ppm (aromatic protons) .
  • Molecular Weight and LogP : The bromothiophene derivative’s molecular weight (~274.22) is intermediate between 5b (~262.75) and the fluorobenzyl analog (286.18). Bromine’s presence likely increases logP compared to chlorine or methyl substituents, enhancing lipid solubility .

Biological Activity

N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexanamine core substituted with a 4-bromothiophen-3-yl group. The presence of the bromine atom and the thiophene ring may influence its biological interactions.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds can inhibit various enzymes involved in cancer progression, such as:

  • Cathepsin B
  • Calpain-2
    These enzymes are crucial in tumor cell proliferation and metastasis .

2. Enzyme Inhibition

The compound may act as an inhibitor for several important enzymes:

  • NADPH quinone oxidoreductase : Linked to oxidative stress in tumors.
  • E. coli nitroreductase : Important for microbial metabolism and potentially useful in targeting bacterial infections alongside tumor cells .

3. Neuropharmacological Effects

This compound has shown potential in modulating neurotransmitter systems:

  • It acts as a ligand for serotonin transporters , which could affect mood regulation and anxiety disorders.
  • The compound also interacts with G-protein coupled receptors , suggesting a role in various signaling pathways that could lead to therapeutic effects in neurological conditions .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural characteristics suggest that it may:

  • Alter cellular signaling pathways by modulating receptor activity.
  • Induce apoptosis in cancer cells through enzyme inhibition, leading to decreased tumor viability.

Case Studies

A review of case studies involving similar compounds provides insights into their therapeutic applications:

Case Study 1: Anticancer Efficacy

A study on a related compound demonstrated significant tumor growth inhibition in xenograft models. The mechanism was attributed to the compound's ability to inhibit cathepsin B, leading to reduced invasion and metastasis .

Case Study 2: Neuroprotective Effects

Another case study explored the neuroprotective properties of a structurally similar compound. It was found to enhance serotonin levels in the brain, resulting in improved cognitive function and reduced anxiety-like behaviors in animal models .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of cathepsin B
Enzyme InhibitionNADPH quinone oxidoreductase
NeuropharmacologicalModulation of serotonin transporters

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